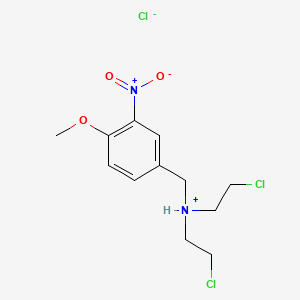
Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-heptyl methylphosphonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-heptyl methylphosphonothioate is a complex organic compound with the molecular formula C12H25O4PS2 and a molecular weight of 328.46 g/mol . This compound is known for its unique structure, which includes both ester and thioester functional groups, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-heptyl methylphosphonothioate involves multiple steps. The process typically starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, is essential for monitoring the reaction progress and verifying the purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-heptyl methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of thiols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .
Wissenschaftliche Forschungsanwendungen
Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-heptyl methylphosphonothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Wirkmechanismus
The mechanism of action of acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-heptyl methylphosphonothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include multiple steps, such as binding, conformational changes, and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, 2-(mercaptomethylthio)-, methyl ester: This compound shares a similar structure but lacks the heptyl methylphosphonothioate group.
Methyl 2-[[heptoxy(methyl)phosphoryl]sulfanylmethylsulfanyl]acetate: Another compound with a similar backbone but different functional groups.
Uniqueness
The uniqueness of acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-heptyl methylphosphonothioate lies in its combination of ester and thioester functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
72720-11-7 |
|---|---|
Molekularformel |
C12H25O4PS2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
methyl 2-[[heptoxy(methyl)phosphoryl]sulfanylmethylsulfanyl]acetate |
InChI |
InChI=1S/C12H25O4PS2/c1-4-5-6-7-8-9-16-17(3,14)19-11-18-10-12(13)15-2/h4-11H2,1-3H3 |
InChI-Schlüssel |
VLZQPYQJMAQQDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOP(=O)(C)SCSCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


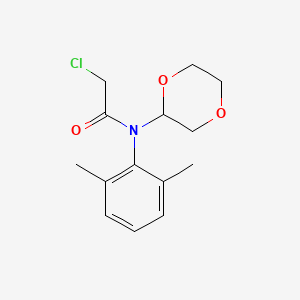

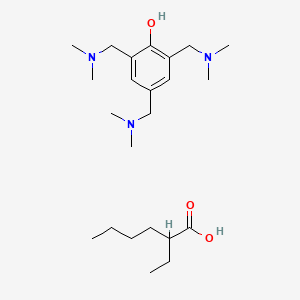
![3-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13757718.png)
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B13757724.png)
![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide](/img/structure/B13757726.png)
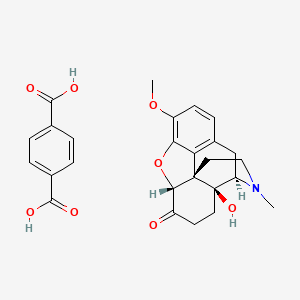
![barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B13757728.png)

![6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13757744.png)
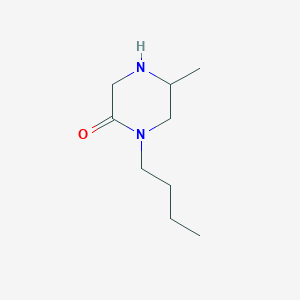
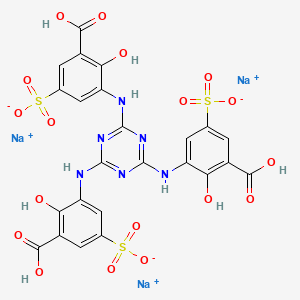
![ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate](/img/structure/B13757775.png)
